molecular formula C11H16OS2 B14205717 2-(3-Methylbutoxy)benzene-1,3-dithiol CAS No. 833452-60-1

2-(3-Methylbutoxy)benzene-1,3-dithiol

Cat. No.: B14205717
CAS No.: 833452-60-1
M. Wt: 228.4 g/mol
InChI Key: WKZAUDZKWXZDOB-UHFFFAOYSA-N
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Description

2-(3-Methylbutoxy)benzene-1,3-dithiol is an organic compound with the molecular formula C11H16OS2 It is characterized by the presence of a benzene ring substituted with a 3-methylbutoxy group and two thiol groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbutoxy)benzene-1,3-dithiol typically involves the reaction of 3-methylbutanol with benzene-1,3-dithiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbutoxy)benzene-1,3-dithiol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methylbutoxy)benzene-1,3-dithiol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Methylbutoxy)benzene-1,3-dithiol involves its interaction with specific molecular targets. The thiol groups can form covalent bonds with various biomolecules, affecting their function and activity. The compound can also participate in redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methylbutoxy)benzene-1,3-dithiol is unique due to the presence of both the 3-methylbutoxy group and the thiol groups at specific positions on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

CAS No.

833452-60-1

Molecular Formula

C11H16OS2

Molecular Weight

228.4 g/mol

IUPAC Name

2-(3-methylbutoxy)benzene-1,3-dithiol

InChI

InChI=1S/C11H16OS2/c1-8(2)6-7-12-11-9(13)4-3-5-10(11)14/h3-5,8,13-14H,6-7H2,1-2H3

InChI Key

WKZAUDZKWXZDOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=C(C=CC=C1S)S

Origin of Product

United States

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